molecular formula C19H18N4O4S B2955950 ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate CAS No. 896330-87-3

ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate

Cat. No.: B2955950
CAS No.: 896330-87-3
M. Wt: 398.44
InChI Key: AKKPHSMDIMWXOS-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a fused pyrido[1,2-a][1,3,5]triazin-4-one core, a thioacetamido (-S-CH₂-CONH-) linker, and an ethyl benzoate ester group. The pyrido-triazinone system is electron-deficient due to the conjugated triazine ring, which may enhance reactivity toward nucleophilic agents. The ethyl benzoate ester is hydrolytically labile, suggesting metabolic susceptibility. While direct pharmacological data are unavailable in the provided evidence, structurally related compounds (e.g., thiazines, oxadiazoles) are often explored for medicinal applications .

Properties

IUPAC Name

ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-3-27-17(25)13-6-4-5-7-14(13)20-16(24)11-28-18-21-15-10-12(2)8-9-23(15)19(26)22-18/h4-10H,3,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKPHSMDIMWXOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)N3C=CC(=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. One common method includes the condensation of 8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazine with ethyl 2-amino-2-(2-thioacetamido)benzoate under reflux conditions in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate moiety, where nucleophiles replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates or thioacetamides.

Scientific Research Applications

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Core Heterocycle Variations

Pyrido-Triazinone vs. Benzo[b][1,4]oxazin-3(4H)-one ()
  • Structural Differences: The target compound’s pyrido-triazinone core is replaced with a benzo[b][1,4]oxazin-3(4H)-one in ’s derivatives. The oxazinone ring contains one oxygen atom, whereas the triazinone has three nitrogen atoms, leading to distinct electronic profiles.
  • Implications: Electron Density: The triazinone’s electron-deficient nature may increase electrophilic reactivity compared to the oxazinone’s oxygen-rich system.
Pyrido-Triazinone vs. Tetrahydroimidazo[1,2-a]pyridine ()
  • Structural Differences: The imidazo[1,2-a]pyridine core in and features a fused imidazole-pyridine system, which is aromatic and planar, contrasting with the non-aromatic, strained pyrido-triazinone.
  • Implications: Aromaticity: The imidazo-pyridine’s aromaticity may enhance π-π stacking interactions in biological targets, whereas the triazinone’s conjugation could favor charge-transfer interactions. Substituent Effects: Nitro and cyano groups in and introduce strong electron-withdrawing effects, altering reactivity compared to the methyl group in the target compound .

Linker and Functional Group Modifications

Thioacetamido vs. Oxadiazole ()
  • Structural Differences : The thioacetamido (-S-CH₂-CONH-) linker in the target compound is replaced with a phenyl-1,2,4-oxadiazole in .
  • Hydrogen Bonding: The acetamido group’s NH may form stronger hydrogen bonds than oxadiazole’s N-O motifs, affecting target binding .
Ethyl Benzoate vs. Cyclopenta[b]thiophene ()
  • Structural Differences : The ethyl benzoate group in the target is replaced with a cyclopenta[b]thiophene-3-carboxylate in ’s analog.
  • Implications :
    • Rigidity : The cyclopenta[b]thiophene introduces steric hindrance and rigidity, possibly reducing conformational flexibility compared to the planar benzoate ester.
    • Solubility : The thiophene ring may decrease aqueous solubility due to increased hydrophobicity .
Spectroscopic Characterization
  • NMR Shifts : The target compound’s methyl group (8-methyl) would show upfield shifts (~δ 2.5 ppm in ¹H NMR), contrasting with nitro groups in (δ 8.2–8.5 ppm for aromatic protons) .
  • IR Spectroscopy : The thioacetamido group’s C=S stretch (~650 cm⁻¹) distinguishes it from C=O stretches in oxadiazoles (~1750 cm⁻¹) .

Physicochemical Properties

Property Target Compound Analog Analog
Core Structure Pyrido-triazinone Benzo[b][1,4]oxazin-3(4H)-one Tetrahydroimidazo-pyridine
Molecular Weight (g/mol) ~415 (estimated) ~350–400 ~550 (e.g., 1l in )
Key Functional Groups Thioacetamido, Ethyl ester Oxadiazole, Pyrimidinyl Nitrophenyl, Cyano
Likely logP ~2.5 (estimated) ~1.8–2.0 ~3.0 (due to nitro/cyano)

Biological Activity

Ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various research studies and providing insights into its pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula: C₁₃H₁₅N₃O₃S
  • Molecular Weight: 293.34 g/mol
  • CAS Number: 306978-77-8

Structural Features

The structure includes:

  • A pyrido-triazine core which is known for its diverse biological activities.
  • A thioether linkage that may enhance its reactivity and interaction with biological targets.
  • An ethyl ester functional group that can influence solubility and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing the pyrido[1,2-a][1,3,5]triazin moiety exhibit notable antimicrobial properties. In vitro studies have shown that derivatives with this scaffold can inhibit the growth of various bacterial strains. For instance, a study demonstrated that certain triazine derivatives displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes. The compound's structure suggests it may act similarly to known COX inhibitors like Celecoxib .

Table: Summary of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammation markers
COX InhibitionPotential inhibitor of COX enzymes

Cytotoxicity and Cancer Research

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction in malignant cells while sparing normal cells, making it a candidate for further investigation as a chemotherapeutic agent .

Case Study: Cytotoxic Effects on Cancer Cells

In a controlled study involving various cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549), this compound exhibited IC50 values indicating significant cytotoxicity at micromolar concentrations. These findings warrant further exploration into its potential as an anticancer drug.

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules such as proteins and nucleic acids. Interaction studies using molecular docking simulations suggest that it may bind effectively to target proteins involved in inflammatory pathways and cell proliferation .

Q & A

Q. Table 1: Comparative Synthetic Methods

MethodCatalyst/SolventTemperatureYield (%)Reference
Pd-catalyzed cyclizationPd(OAc)₂ in DMF80°C70–85
Acetic acid refluxGlacial acetic acid110°C65–76
Hydrazine condensationDMF with NaOAc100°C80

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .
  • IR Spectroscopy : Identifies thioamide (C=S, 650–750 cm⁻¹) and ester (C=O, 1700–1750 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 413.08) .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or nutrient media.
  • Methodological Adjustments :
    • Standardize protocols (e.g., MIC values via broth microdilution) .
    • Use statistical validation (e.g., ANOVA) to confirm significance .
    • Cross-reference SAR trends (e.g., substitution at the 8-methyl position enhances Gram-positive activity) .

Advanced: What is the role of the pyrido-triazine core in modulating bioactivity?

Answer:

  • Electron-Deficient Core : Facilitates π-π stacking with microbial enzyme active sites (e.g., dihydrofolate reductase) .
  • Substituent Effects :
    • 8-Methyl Group : Increases lipophilicity (logP ~2.1), enhancing membrane permeability .
    • Thioether Linkage : Stabilizes binding via hydrophobic interactions .
  • SAR Trends : Ethoxy groups at the phenyl ring (as in analogs) correlate with 4-fold potency improvements against S. aureus .

Basic: What are the common impurities observed during synthesis, and how are they controlled?

Answer:

  • Byproducts : Unreacted nitroarenes or over-oxidized intermediates.
  • Control Methods :
    • Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane) removes polar impurities .
    • Recrystallization : Ethanol/water mixtures purify the final product (purity >97%) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

Core Modifications : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the pyrido-triazine 4-position to enhance electrophilicity .

Side-Chain Variations : Replace the ethyl benzoate with methyl or tert-butyl esters to study steric effects .

Biological Testing : Screen analogs against standardized panels (e.g., ATCC strains) with dose-response curves (IC₅₀) .

Basic: What stability considerations are critical for long-term storage?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester group .

Advanced: What computational methods support the mechanistic understanding of its synthesis?

Answer:

  • DFT Calculations : Model transition states of palladium-catalyzed cyclization to identify rate-limiting steps .
  • Molecular Docking : Predict binding modes with target enzymes (e.g., DNA gyrase) using AutoDock Vina .

Advanced: How to address low solubility in aqueous assays?

Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) to pre-dissolve the compound without cytotoxicity .
  • Prodrug Design : Synthesize phosphate esters (e.g., replacing ethyl with PEGylated groups) to enhance hydrophilicity .

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